4-bromo-1-methyl-1H-imidazole-2-carboxylic acid
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Overview
Description
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid functional group attached to an imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a solvent like acetonitrile or dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Imidazole N-oxides.
Reduction Products: De-brominated imidazoles.
Scientific Research Applications
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromo-1H-imidazole-2-carboxylic acid: Lacks the methyl group, which may affect its steric properties and reactivity.
4-bromo-1-methyl-1H-imidazole-5-carboxylic acid: Has the carboxylic acid group at a different position, which can influence its chemical behavior.
Uniqueness
4-bromo-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the imidazole ring. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities .
Properties
IUPAC Name |
4-bromo-1-methylimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(8)5(9)10/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILOLXXRCFJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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